(2'-Chlorobiphenyl-3-yl)-methanol
Overview
Description
(2’-Chlorobiphenyl-3-yl)-methanol: is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl structure with a chlorine atom attached to the second carbon of one phenyl ring and a methanol group attached to the third carbon of the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2’-Chlorobiphenyl-3-yl)-methanol typically involves the following steps:
Bromination of Biphenyl: Biphenyl is first brominated to form 2-bromobiphenyl.
Grignard Reaction: The 2-bromobiphenyl undergoes a Grignard reaction with magnesium in anhydrous ether to form the Grignard reagent.
Formylation: The Grignard reagent is then reacted with formaldehyde to introduce the methanol group, forming (2’-Chlorobiphenyl-3-yl)-methanol.
Industrial Production Methods: Industrial production of (2’-Chlorobiphenyl-3-yl)-methanol may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2’-Chlorobiphenyl-3-yl)-methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding biphenyl derivative without the methanol group.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Formation of (2’-Chlorobiphenyl-3-yl)aldehyde or (2’-Chlorobiphenyl-3-yl)carboxylic acid.
Reduction: Formation of biphenyl derivatives.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Organic Synthesis: (2’-Chlorobiphenyl-3-yl)-methanol is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology and Medicine:
Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with potential therapeutic effects.
Biological Studies: It can be used in studies to understand the interactions of biphenyl derivatives with biological systems.
Industry:
Materials Science: (2’-Chlorobiphenyl-3-yl)-methanol can be used in the development of new materials with specific properties, such as polymers and resins.
Chemical Manufacturing: It serves as a building block in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of (2’-Chlorobiphenyl-3-yl)-methanol involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- (2’-Bromobiphenyl-3-yl)-methanol
- (2’-Fluorobiphenyl-3-yl)-methanol
- (2’-Iodobiphenyl-3-yl)-methanol
Comparison:
- Uniqueness: (2’-Chlorobiphenyl-3-yl)-methanol is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions compared to other halogenated biphenyl derivatives.
- Reactivity: The chlorine atom makes the compound more reactive in nucleophilic substitution reactions compared to its fluorinated or brominated counterparts.
- Applications: While similar compounds may have overlapping applications, (2’-Chlorobiphenyl-3-yl)-methanol’s specific properties make it suitable for certain specialized uses in organic synthesis and materials science.
This detailed article provides a comprehensive overview of (2’-Chlorobiphenyl-3-yl)-methanol, covering its preparation, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[3-(2-chlorophenyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c14-13-7-2-1-6-12(13)11-5-3-4-10(8-11)9-15/h1-8,15H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCCWBDGRWGHMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362654 | |
Record name | 3-(2-CHLOROPHENYL)BENZYL ALCOHOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773872-81-4 | |
Record name | 3-(2-CHLOROPHENYL)BENZYL ALCOHOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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